molecular formula C17H24ClN3O2 B2389189 N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2320383-02-4

N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2389189
CAS No.: 2320383-02-4
M. Wt: 337.85
InChI Key: MCTLUBMAMMTBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes. This compound features a diazepane ring substituted with a 4-chlorobenzyl group and a tetrahydrofuran-3-yl group, along with a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

The primary targets of the compound “N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are areas for future research.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH, temperature, presence of other molecules, and cellular environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.

    Substitution with 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the diazepane ring.

    Introduction of Tetrahydrofuran-3-yl Group: The tetrahydrofuran-3-yl group can be added through a similar substitution reaction.

    Formation of Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-1,4-diazepane-1-carboxamide: Lacks the tetrahydrofuran-3-yl group.

    4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide: Lacks the 4-chlorobenzyl group.

    N-(4-methylbenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide: Substitutes the 4-chlorobenzyl group with a 4-methylbenzyl group.

Uniqueness

N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is unique due to the presence of both the 4-chlorobenzyl and tetrahydrofuran-3-yl groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c18-15-4-2-14(3-5-15)12-19-17(22)21-8-1-7-20(9-10-21)16-6-11-23-13-16/h2-5,16H,1,6-13H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTLUBMAMMTBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NCC2=CC=C(C=C2)Cl)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.